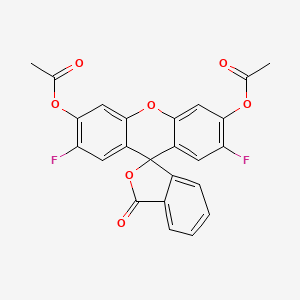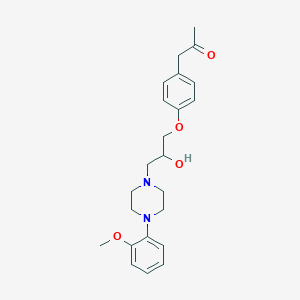
2',7'-Difluorofluorescein diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,7’-Difluorofluorescein diacetate is a fluorescent dye used primarily in biological and chemical research. It is a derivative of fluorescein, modified to include two fluorine atoms at the 2’ and 7’ positions. This compound is cell-permeable and is often used as a probe to detect reactive oxygen species (ROS) within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Difluorofluorescein diacetate typically involves the acetylation of 2’,7’-difluorofluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Acetic anhydride
Catalyst: Pyridine
Industrial Production Methods
Industrial production methods for 2’,7’-Difluorofluorescein diacetate are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Using techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,7’-Difluorofluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups are hydrolyzed by esterases within cells to produce 2’,7’-difluorofluorescein.
Oxidation: The hydrolyzed product can be oxidized to form a fluorescent compound.
Common Reagents and Conditions
Hydrolysis: Catalyzed by cellular esterases.
Oxidation: Often occurs in the presence of reactive oxygen species (ROS).
Major Products
2’,7’-Difluorofluorescein: Formed after hydrolysis of the diacetate groups.
Fluorescent compound: Produced upon oxidation of 2’,7’-difluorofluorescein.
Applications De Recherche Scientifique
2’,7’-Difluorofluorescein diacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions involving ROS.
Biology: Employed in cell biology to detect oxidative stress within cells.
Medicine: Utilized in medical research to study diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and assays for detecting ROS.
Mécanisme D'action
The mechanism of action of 2’,7’-Difluorofluorescein diacetate involves its conversion to 2’,7’-difluorofluorescein by cellular esterases. The resulting compound is then oxidized by ROS to produce a fluorescent signal. This fluorescence can be detected using various instruments, allowing researchers to quantify the levels of ROS within cells.
Comparaison Avec Des Composés Similaires
2’,7’-Difluorofluorescein diacetate is similar to other fluorescein derivatives, such as:
2’,7’-Dichlorofluorescein diacetate: Another ROS-sensitive fluorescent probe.
2’,7’-Dichlorodihydrofluorescein diacetate: Used for detecting intracellular ROS levels.
Uniqueness
The unique feature of 2’,7’-Difluorofluorescein diacetate is its enhanced sensitivity and specificity for detecting ROS compared to other similar compounds. The presence of fluorine atoms increases its stability and fluorescence intensity, making it a valuable tool in oxidative stress research.
Propriétés
Formule moléculaire |
C24H14F2O7 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(6'-acetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H14F2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 |
Clé InChI |
GVSQJSHJJCMOGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)F)OC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)








![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)

![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
